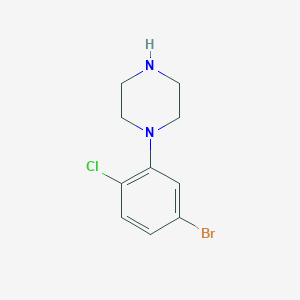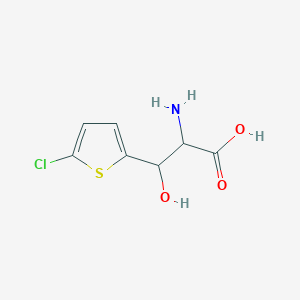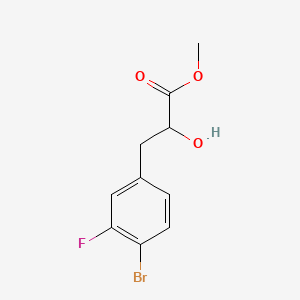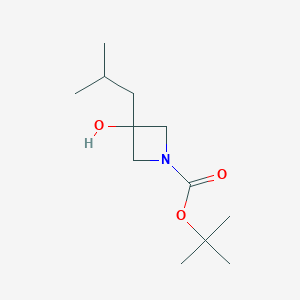![molecular formula C10H17NO2 B13554266 8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)
8-Azaspiro[4.5]decane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[45]decane-1-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure containing both nitrogen and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
8-Azaspiro[4.5]decane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. For example, in drug development, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 8-Oxa-2-azaspiro[4.5]decane
- (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
Uniqueness
8-Azaspiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both nitrogen and carboxylic acid functional groups. This combination of features makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-2-1-3-10(8)4-6-11-7-5-10/h8,11H,1-7H2,(H,12,13) |
InChI Key |
BBPNTTQGLIUMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


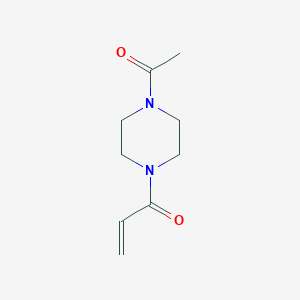

![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
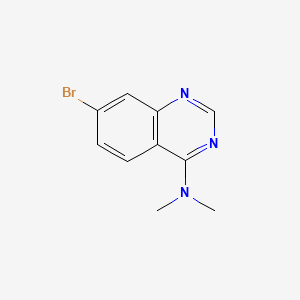
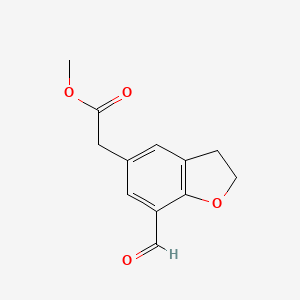
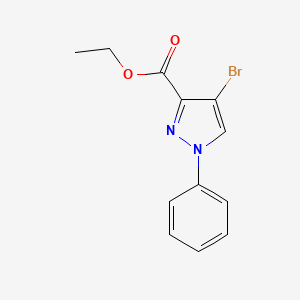
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)
